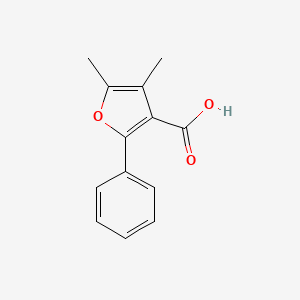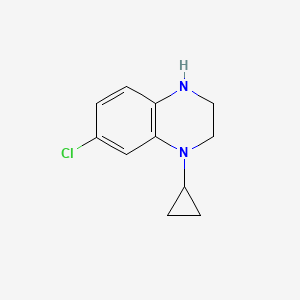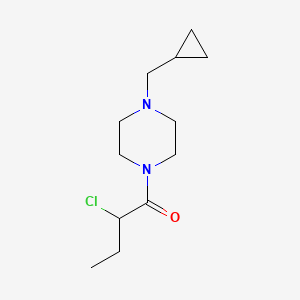
2-Chloro-1-(4-(cyclopropylmethyl)piperazin-1-yl)butan-1-one
説明
2-Chloro-1-(4-(cyclopropylmethyl)piperazin-1-yl)butan-1-one (CCMP) is an organic compound with a broad range of applications in the fields of chemistry, biochemistry, and medicine. CCMP is a structural analog of the neurotransmitter dopamine and is used in a variety of laboratory experiments. This review aims to provide an overview of the synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for CCMP.
科学的研究の応用
Targeting Poly (ADP-Ribose) Polymerase in Breast Cancer Cells
Compounds similar to 2-Chloro-1-(4-(cyclopropylmethyl)piperazin-1-yl)butan-1-one have been developed to target poly (ADP-ribose) polymerase (PARP), which is a key enzyme involved in DNA repair. Inhibition of PARP can lead to the death of cancer cells, particularly in breast cancer . These compounds have shown efficacy in reducing cell viability in human-estrogen-receptor-positive breast cancer cell lines.
Antifungal Applications
Derivatives of piperazine, which is part of the chemical structure of the compound , have been synthesized as potential antifungal agents. They have been evaluated for their ability to inhibit the growth of fungal pathogens, which is crucial in the development of new antifungal drugs .
Antitumor Activity
The piperazine moiety is often included in compounds that exhibit antitumor activity. Research has indicated that certain piperazine derivatives can be effective against various types of cancer cells, providing a pathway for the development of novel cancer therapies .
Antibacterial Properties
Some piperazine derivatives have been studied for their antibacterial properties. This includes the potential to combat antibiotic-resistant bacteria, which is a significant concern in modern medicine .
Anti-inflammatory Effects
The anti-inflammatory properties of piperazine compounds make them candidates for the treatment of inflammatory diseases. By modulating the body’s inflammatory response, these compounds could provide relief for conditions characterized by chronic inflammation .
Sedative and Anesthetizing Activities
Piperazine derivatives have been explored for their sedative and anesthetizing effects. This application is important in the field of anesthesia, where there is a constant need for safer and more effective agents .
Agrochemical Use
The structural motif of piperazine is also found in agrochemicals. These compounds can serve as pesticides or herbicides, contributing to the protection of crops and ensuring food security .
Neurological Disorders
Research into piperazine derivatives includes their use in treating neurological disorders. The compounds can interact with various neurotransmitter systems in the brain, which may be beneficial in conditions like epilepsy or depression .
作用機序
Target of Action
Compounds with similar structures, such as piperazine derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
It is known that similar compounds interact with their targets, leading to a variety of biological activities .
Biochemical Pathways
Related compounds have been shown to influence a variety of pathways, leading to diverse biological activities .
Result of Action
Related compounds have been shown to have a range of effects, including antiviral, anti-inflammatory, and anticancer activities .
Action Environment
It is known that environmental factors can significantly impact the action of similar compounds .
特性
IUPAC Name |
2-chloro-1-[4-(cyclopropylmethyl)piperazin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21ClN2O/c1-2-11(13)12(16)15-7-5-14(6-8-15)9-10-3-4-10/h10-11H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWXTUVVKVXYAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCN(CC1)CC2CC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(4-(cyclopropylmethyl)piperazin-1-yl)butan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-5-amine](/img/structure/B1490771.png)
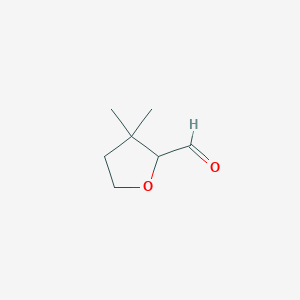


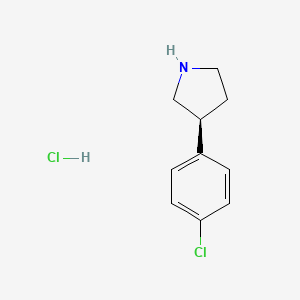
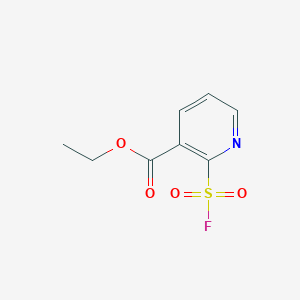
![[5-(3-Furoyl)-2-thienyl]acetic acid](/img/structure/B1490780.png)
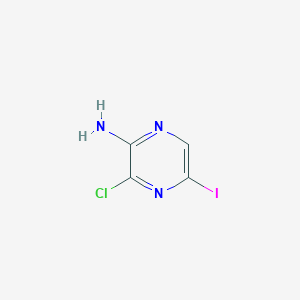
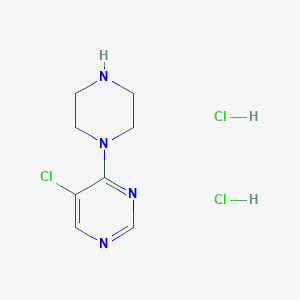
![6-Oxa-9-azaspiro[3.6]decane](/img/structure/B1490786.png)
